molecular formula C8BrF3N2 B12822850 4-Bromo-3,5,6-trifluorophthalonitrile

4-Bromo-3,5,6-trifluorophthalonitrile

Cat. No.: B12822850
M. Wt: 261.00 g/mol
InChI Key: QVAMBVIPYOKYFD-UHFFFAOYSA-N
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Description

4-Bromo-3,5,6-trifluorophthalonitrile is a halogenated aromatic nitrile compound featuring a bromine atom at the 4-position and fluorine atoms at the 3, 5, and 6 positions of the benzene ring. This structure combines electron-withdrawing groups (fluorine and nitrile) with a bromine substituent, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of fluorinated polymers or dyes.

Properties

Molecular Formula

C8BrF3N2

Molecular Weight

261.00 g/mol

IUPAC Name

4-bromo-3,5,6-trifluorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8BrF3N2/c9-5-6(10)3(1-13)4(2-14)7(11)8(5)12

InChI Key

QVAMBVIPYOKYFD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5,6-trifluorophthalonitrile typically involves the bromination and fluorination of phthalonitrile derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5,6-trifluorophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5,6-trifluorophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5,6-trifluorophthalonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

The following analysis compares 4-bromo-3,5,6-trifluorophthalonitrile with structurally related bromo-fluoroaromatic compounds, focusing on substituent effects, physical properties, and reactivity.

Structural Analogues and Substituent Effects
Compound Name Substituents Functional Groups Key Differences
This compound Br (4), F (3,5,6) Nitrile High fluorine density, compact structure
4-Bromo-3,5-difluorophenyl carboxamide Br (4), F (3,5) Carboxamide Fewer fluorines, amide group
6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile Br (3), F (5) Ether, nitrile Extended aliphatic chain, fewer fluorines
B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid Br (4), F (2,3,5,6) Boronic acid Additional fluorine, boronic acid group

Key Observations :

  • Fluorine Density : The trifluorophthalonitrile has three fluorine atoms, enhancing electron-withdrawing effects compared to difluoro derivatives (e.g., 4-bromo-3,5-difluorophenyl carboxamide in ). This increases its reactivity in electrophilic substitutions or as a directing group.
  • Functional Groups : The nitrile group distinguishes it from boronic acids (used in Suzuki couplings ) or carboxamides (common in pharmaceutical intermediates ).
Physical and Chromatographic Properties
Compound (Reference) Molecular Weight (g/mol) LCMS [M+H]+/[M-H]- HPLC Retention Time (min)
4-Bromo-3,5-difluorophenyl derivative (Patent EP 4374877) 294 (calc.) 294 [M+H]+ 0.66 (SQD-FA05)
Trifluorophthalonitrile (hypothetical) ~295 (calc.) N/A ~0.7–1.0 (estimated)
B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid 272.79 N/A N/A

Analysis :

  • The trifluorophthalonitrile’s molecular weight (~295) is higher than the difluoro derivative (294) due to the additional fluorine.
  • HPLC retention times (e.g., 0.66 minutes for the difluoro compound ) suggest that increased fluorine content may marginally increase polarity, though trifluorophthalonitrile’s nitrile group could further reduce retention time compared to carboxamides (1.64 minutes in ).

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